molecular formula C27H20Cl2N4O5S B052216 1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid CAS No. 121608-34-2

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

Katalognummer B052216
CAS-Nummer: 121608-34-2
Molekulargewicht: 583.4 g/mol
InChI-Schlüssel: TWNDMJRBEQOBAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid, commonly known as DCMTP, is a chemical compound that has been widely used in scientific research. DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent.

Wirkmechanismus

The mechanism of action of DCMTP is not fully understood. However, it is believed to act by inhibiting the activity of inflammatory mediators, such as COX-2 and iNOS, and modulating the expression of pro-inflammatory cytokines. DCMTP has also been shown to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
DCMTP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of COX-2 and iNOS. DCMTP has also been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which may contribute to its anticonvulsant activity. In addition, DCMTP has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Vorteile Und Einschränkungen Für Laborexperimente

DCMTP has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. DCMTP has also been found to have low toxicity and high selectivity for its target molecules. However, DCMTP has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. DCMTP also has a short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research on DCMTP. One direction is to investigate the potential therapeutic applications of DCMTP in various diseases, such as rheumatoid arthritis, epilepsy, and cancer. Another direction is to optimize the synthesis method of DCMTP to improve its yield and purity. Furthermore, the mechanism of action of DCMTP needs to be further elucidated to understand its molecular targets and signaling pathways. Finally, the pharmacokinetics and toxicology of DCMTP need to be studied to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent. DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. DCMTP has been extensively studied for its potential therapeutic applications and has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of COX-2 and iNOS, and modulate the levels of neurotransmitters. DCMTP has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, DCMTP has some limitations, such as its poor solubility and short half-life. There are several future directions for the research on DCMTP, including investigating its potential therapeutic applications, optimizing its synthesis method, and studying its pharmacokinetics and toxicology.

Synthesemethoden

DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, dimethylformamide, and acetonitrile. The yield of DCMTP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

Wissenschaftliche Forschungsanwendungen

DCMTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties. DCMTP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. DCMTP has also been shown to have anticonvulsant activity by reducing the frequency and duration of seizures in animal models. In addition, DCMTP has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

Eigenschaften

CAS-Nummer

121608-34-2

Produktname

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

Molekularformel

C27H20Cl2N4O5S

Molekulargewicht

583.4 g/mol

IUPAC-Name

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20Cl2N4O5S/c28-18-4-9-23(29)24(16-18)32-26(35)22(15-17-2-1-3-21(14-17)33(36)37)25(34)31(27(32)39)20-7-5-19(6-8-20)30-10-12-38-13-11-30/h1-9,14-16H,10-13H2/b22-15-

InChI-Schlüssel

TWNDMJRBEQOBAA-UHFFFAOYSA-N

Isomerische SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

Kanonische SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

Synonyme

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophen yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.